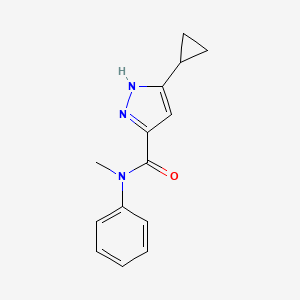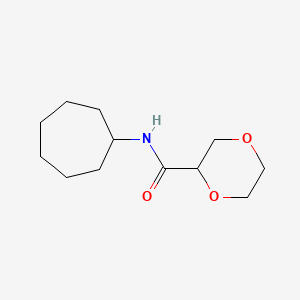
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as EPM, is a chemical compound that has been studied for its potential applications in scientific research. EPM has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
作用機序
The mechanism of action of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves its interaction with the ATP-binding site of kinases. (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone binds to the site and prevents the transfer of phosphate groups, which is necessary for kinase activity. This inhibition results in the modulation of different signaling pathways, leading to changes in cellular processes.
Biochemical and physiological effects:
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune response. (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has also been found to have neuroprotective effects and can prevent the death of neurons in different neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its specificity for kinase inhibition. (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been optimized for high selectivity towards different kinases, making it a valuable tool for studying specific signaling pathways. However, one of the limitations of using (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is its potential toxicity. (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One of the main areas of focus is the development of more specific and potent kinase inhibitors. Researchers are also exploring the use of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a therapeutic agent for different diseases such as cancer and neurodegenerative disorders. Additionally, there is ongoing research on the potential side effects and toxicity of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, which can help to optimize its use in scientific research.
Conclusion:
In conclusion, (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is a valuable tool for scientific research due to its specificity for kinase inhibition and various biochemical and physiological effects. The synthesis method of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been optimized for high yields and purity, making it readily available for use in lab experiments. (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been found to have potential applications in cancer treatment, neuroprotection, and the modulation of different signaling pathways. However, the potential toxicity of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can limit its use in certain experiments, and further research is needed to optimize its use in scientific research.
合成法
The synthesis of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction of 2-ethyl-4-morpholinone with 1-phenyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone compound. This synthesis method has been optimized for high yields and purity, making (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone readily available for use in scientific research.
科学的研究の応用
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been found to have a variety of applications in scientific research. One of the main uses of (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is as a kinase inhibitor. (2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the activity of various kinases such as JNK, p38, and ERK, which are involved in different signaling pathways. This inhibition can be used to study the role of these kinases in different biological processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
(2-ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-15-12-18(8-9-21-15)16(20)13-10-17-19(11-13)14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSRNLGUZRTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)











